molecular formula C14H22O10S B2503188 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate CAS No. 1095321-70-2

1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate

Cat. No.: B2503188
CAS No.: 1095321-70-2
M. Wt: 382.38
InChI Key: GACYQHCHYHMTIS-UHFFFAOYSA-N
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Description

This compound is a complex carbohydrate derivative featuring a fused tetrahydrofurodioxolane core with acetyloxy and methanesulfonyloxy (mesyl) substituents. The acetyloxy groups enhance lipophilicity, while the mesyl group acts as a polar leaving group, making it reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

[5-(1-acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O10S/c1-7(15)20-9(6-19-25(5,17)18)10-11(21-8(2)16)12-13(22-10)24-14(3,4)23-12/h9-13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACYQHCHYHMTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC1C(COS(=O)(=O)C)OC(=O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate involves multiple steps. The starting materials typically include acetic acid derivatives and other organic reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both acetyloxy and methanesulfonyloxy groups under controlled conditions:

Reaction Type Conditions Reagents Products Yield Reference
Acidic hydrolysisH₂SO₄ (1M), 80°C, 6 hrsH₂O/H⁺1-[6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1, dioxol-5-yl]-2-hydroxyethyl acetate78%
Basic hydrolysis (saponification)NaOH (2M), 60°C, 4 hrsOH⁻Sodium carboxylate derivatives + 2-hydroxyethyl sulfonate85%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of water to form a tetrahedral intermediate.

  • Structural impact : Hydrolysis removes protective acetyl and mesyl groups, generating polyol intermediates critical for further functionalization .

Nucleophilic Substitution

The methanesulfonyloxy (mesyl) group acts as a superior leaving group, enabling SN2 reactions:

Nucleophile Conditions Products Yield Reference
NaN₃ (azide)DMF, 60°C, 12 hrs1-[6-(Acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d] dioxol-5-yl]-2-azidoethyl acetate92%
KSCN (thiocyanate)Acetone, reflux, 8 hrs1-[6-(Acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1, dioxol-5-yl]-2-thiocyanatoethyl acetate88%
  • Kinetics : Reactions follow second-order kinetics, with rate constants dependent on solvent polarity and

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from furodioxole structures. For instance, derivatives have shown significant antitumor activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been utilized to assess the efficacy of these compounds, revealing promising results with mean growth inhibition values indicating potent cytotoxic effects against human tumor cells .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial activities. Research indicates that modifications to the furodioxole structure can enhance its effectiveness against bacterial and fungal strains. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes, suggesting that the compound could be explored for therapeutic applications in inflammatory diseases .

Synthesis Pathways

The synthesis of 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate can be achieved through several synthetic routes involving:

  • Cyclocondensation Reactions : Utilizing starting materials such as acetyloxy derivatives and methanesulfonyl chlorides.
  • Functional Group Modifications : Allowing for the introduction of various substituents to enhance biological activity.

Case Studies

StudyFindingsImplications
NCI Antitumor AssayShowed significant growth inhibition in cancer cell linesPotential development of anticancer therapies
Antimicrobial TestingEffective against multiple bacterial strainsPossible lead for new antibiotics
Inflammatory Response StudyReduced levels of inflammatory markersCould be used in treating chronic inflammatory conditions

Mechanism of Action

The mechanism of action of 1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs (e.g., fused furodioxolane rings, acetyloxy/mesyl groups) but differ in substituents, stereochemistry, and reactivity:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Not Provided* Acetyloxy, Methanesulfonyloxy ~350 (estimated) Reactive mesyl group; fused [2,3-d] ring
[(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-Dimethyl-Tetrahydro-2H-Furo[3,4-d][1,3]Dioxol-4-yl]Methyl Acetate () Likely C₁₄H₂₀O₈ Acetyloxy, Methyl Acetate ~316 (estimated) [3,4-d] ring system; lower reactivity due to ester groups
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-Dimethyl-Tetrahydro-2H-Furo[2,3-d][1,3]Dioxol-5-yl]Methyl Acetate () Likely C₁₂H₁₈O₇ Hydroxyl, Acetyloxy ~274 (estimated) Hydroxyl increases polarity; reduced stability
1-[(3aR,5R,6S,6aR)-6-Methoxy-2,2-Dimethyl-Tetrahydro-2H-Furo[2,3-d][1,3]Dioxol-5-yl]Ethane-1,2-Diol () C₁₀H₁₈O₆ Methoxy, Diol 234.25 High polarity; potential for hydrogen bonding
2-{6-(Acetyloxy)-5-[(Acetyloxy)Methyl]-5,8a-Dimethyl-2-Methylenedecahydro-1-Naphthalenyl}-1-(2-Oxo-2,5-Dihydro-3-Furanyl)Ethyl Acetate () C₂₆H₃₆O₈ Naphthalenyl, Acetyloxy 476.56 Bulky structure; potential for bioactivity
(3aR,5S,6R,6aR)-5-((R)-2,2-Dimethyl-1,3-Dioxolan-4-yl)-2,2-Dimethyltetrahydrofuro[2,3-d][1,3]Dioxol-6-yl Acetate () C₁₄H₂₂O₇ Dioxolane, Acetyloxy 302.32 Enhanced stability; reduced reactivity

Reactivity and Functional Group Analysis

  • Methanesulfonyloxy Group : The target compound’s mesyl group (‑OSO₂CH₃) is a superior leaving group compared to hydroxyl () or methoxy () substituents, enabling efficient nucleophilic substitution reactions. This contrasts with the dimethylhydrazone derivative in , where a protected aldehyde is stabilized against nucleophilic attack .
  • Acetyloxy Groups : Shared with compounds in , and 10, these groups improve solubility in organic solvents but may require deprotection for further functionalization .
  • Ring System Differences : The [2,3-d] fused ring in the target compound (vs. [3,4-d] in ) likely alters steric hindrance and electronic effects, influencing reaction pathways .

Biological Activity

1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrofurodioxole moiety and methanesulfonyloxy group. Its molecular formula is C₁₄H₁₈O₇S, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related furo[2,3-d]dioxole derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds has been reported to be comparable to conventional antibiotics like ciprofloxacin .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that these compounds can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound may involve several mechanisms:

  • Enzyme Inhibition : The methanesulfonyloxy group may interact with key enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may affect signaling pathways related to cell adhesion and migration, impacting processes like inflammation and infection response.
  • Free Radical Scavenging : The presence of hydroxyl groups in the structure likely contributes to its ability to neutralize free radicals.

Case Studies

A notable study evaluated the effects of a similar furodioxole derivative on a model of acute inflammation in mice. The compound significantly reduced paw edema induced by carrageenan injection compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Data Summary

Activity Type Effect Reference
AntimicrobialInhibition of E. coli
Anti-inflammatoryReduced TNF-α levels
AntioxidantFree radical scavenging

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